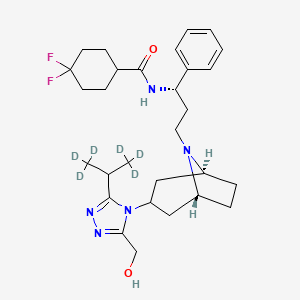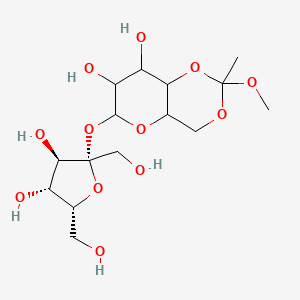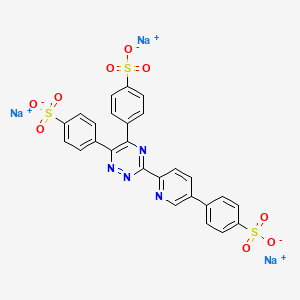
Elvucitabine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elvucitabine-13C,15N2 is an antiviral drug that has been developed for the treatment of HIV-1 infection. It is a prodrug of elvucitabine, which is a novel nucleoside reverse transcriptase inhibitor (NRTI). Elvucitabine-13C,15N2 is a highly selective and potent inhibitor of HIV-1 reverse transcriptase (RT) and is the first in its class to show efficacy in clinical trials. Elvucitabine-13C,15N2 is currently undergoing clinical trials for the treatment of HIV-1 infection and is expected to be approved for use in the near future.
Wirkmechanismus
Elvucitabine-13C,15N2 works by inhibiting the activity of HIV-1 reverse transcriptase (RT). RT is an enzyme that is responsible for the replication of HIV-1. Elvucitabine-13C,15N2 binds to the active site of RT and prevents it from carrying out its function. This prevents the replication of HIV-1 and leads to the death of the virus.
Biochemical and Physiological Effects
Elvucitabine-13C,15N2 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that elvucitabine-13C,15N2 is able to inhibit the activity of HIV-1 reverse transcriptase (RT). It has also been shown to reduce the levels of HIV-1 reverse transcriptase in the cell and to reduce the levels of HIV-1 RNA in the cell. In vivo studies have shown that elvucitabine-13C,15N2 is able to reduce the levels of HIV-1 RNA in the blood and to reduce the levels of HIV-1 DNA in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using elvucitabine-13C,15N2 in laboratory experiments include its high selectivity and potency against HIV-1 RT and its ability to reduce the levels of HIV-1 RNA and DNA in the cell. The main limitation of using elvucitabine-13C,15N2 in laboratory experiments is its relatively short half-life, which limits its use in long-term studies.
Zukünftige Richtungen
For elvucitabine-13C,15N2 research include exploring its potential use in combination therapies, evaluating its efficacy in different patient populations, and investigating its potential for use in the treatment of other viral infections. Additionally, further research is needed to investigate the long-term safety and efficacy of elvucitabine-13C,15N2, as well as its potential for use in pediatric populations. Finally, further research is needed to investigate the potential for elvucitabine-13C,15N2 to be used in the treatment of drug-resistant HIV-1 strains.
Synthesemethoden
Elvucitabine-13C,15N2 is synthesized using a three-step reaction process. The first step involves the reaction of elvucitabine with 13C-labeled carbon dioxide (CO2) to form 13C-labeled elvucitabine. The second step involves the reaction of 13C-labeled elvucitabine with 15N-labeled nitrogen gas (N2) to form elvucitabine-13C,15N2. The third step involves the purification of elvucitabine-13C,15N2 from the reaction mixture.
Wissenschaftliche Forschungsanwendungen
Elvucitabine-13C,15N2 has been used in a variety of scientific research applications. It has been used to study the structure and function of HIV-1 reverse transcriptase (RT). It has also been used to investigate the mechanism of action of HIV-1 Elvucitabine-13C,15N2s, as well as to investigate the effects of elvucitabine-13C,15N2 on HIV-1 replication.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Elvucitabine-13C,15N2 involves the incorporation of two isotopes, 13C and 15N, into the structure of Elvucitabine. This can be achieved through a series of chemical reactions that introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "Elvucitabine", "13C-labeled reagents", "15N-labeled reagents", "Solvents", "Catalysts" ], "Reaction": [ "Step 1: Protection of the hydroxyl group on the sugar moiety of Elvucitabine using a suitable protecting group.", "Step 2: Introduction of the 13C and 15N isotopes at specific positions in the molecule using labeled reagents and appropriate reaction conditions.", "Step 3: Deprotection of the hydroxyl group to regenerate the original Elvucitabine molecule.", "Step 4: Purification of the labeled Elvucitabine using chromatography or other suitable methods.", "Step 5: Characterization of the labeled Elvucitabine using spectroscopic and analytical techniques to confirm the incorporation of the isotopes." ] } | |
CAS-Nummer |
1217641-78-5 |
Produktname |
Elvucitabine-13C,15N2 |
Molekularformel |
C₈¹³CH₁₀FN¹⁵N₂O₃ |
Molekulargewicht |
230.17 |
Synonyme |
4-Amino-1-[(2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl]-5-fluoro-2(1H)-pyrimidinone-13C,15N2; ACH 126443-13C,15N2; L-Fd 4C-13C,15N2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)






![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
